molecular formula C12H11FN2O4S B8298829 1-(2-Fluoro-4-methanesulfonylphenyl)-2-methyl-1H-imidazole-4-carboxylic acid

1-(2-Fluoro-4-methanesulfonylphenyl)-2-methyl-1H-imidazole-4-carboxylic acid

Cat. No. B8298829
M. Wt: 298.29 g/mol
InChI Key: DLLRZVPFLLGXCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08921398B2

Procedure details

A mixture of 2-methyl-1H-imidazole-4-carboxylic acid (500 mg), N,N-diisopropyl-ethyl-amine (4 mL), and 1,2-difluoro-4-methanesulfonylbenzene (1.2 g), in N,N-dimethylformamide (6 mL) is heated to 120° C. overnight. The crude product is purified by HPLC. LC (method 20): tR=0.90 min; Mass spectrum (APCI): m/z=299 [M+H]+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][CH:4]=[C:5]([C:7]([OH:9])=[O:8])[N:6]=1.C(N(CC)C(C)C)(C)C.F[C:20]1[CH:25]=[CH:24][C:23]([S:26]([CH3:29])(=[O:28])=[O:27])=[CH:22][C:21]=1[F:30]>CN(C)C=O>[F:30][C:21]1[CH:22]=[C:23]([S:26]([CH3:29])(=[O:28])=[O:27])[CH:24]=[CH:25][C:20]=1[N:3]1[CH:4]=[C:5]([C:7]([OH:9])=[O:8])[N:6]=[C:2]1[CH3:1]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
CC=1NC=C(N1)C(=O)O
Name
Quantity
4 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
1.2 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)S(=O)(=O)C)F
Step Two
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product is purified by HPLC

Outcomes

Product
Name
Type
Smiles
FC1=C(C=CC(=C1)S(=O)(=O)C)N1C(=NC(=C1)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.